4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine
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Overview
Description
4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine typically involves the reaction of a phenyl-substituted triazole with piperidine. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-phenyl-1,2,4-triazole with piperidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and triazole rings can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance the compound’s binding affinity to specific targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound features two triazole rings and a phenyl group, similar to 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine.
4-(1H-1,2,4-triazol-1-yl)phenyl derivatives: These compounds share the triazole and phenyl moieties but differ in their additional substituents.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a phenyl-substituted triazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(3-phenyl-1,2,4-triazol-4-yl)piperidine |
InChI |
InChI=1S/C13H16N4/c1-2-4-11(5-3-1)13-16-15-10-17(13)12-6-8-14-9-7-12/h1-5,10,12,14H,6-9H2 |
InChI Key |
SRQWWKWYELILSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=NN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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